molecular formula C21H18N4OS B6567467 N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021216-05-6

N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No. B6567467
CAS RN: 1021216-05-6
M. Wt: 374.5 g/mol
InChI Key: QTBPFQBZRVMHNP-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, also known as NMP-2PP, is a synthetic organic compound that has been used for a variety of scientific research applications. NMP-2PP is a pyrazole derivative with a sulfanylacetamide moiety, and has been demonstrated to have a variety of biochemical and physiological effects.

Scientific Research Applications

N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been used as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a variety of cellular processes, including the regulation of cell division, apoptosis, and gene transcription. N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been used as an inhibitor of histone deacetylase (HDAC). HDAC is an enzyme involved in the regulation of gene expression, and inhibition of HDAC has been demonstrated to have anti-cancer effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is not fully understood. However, it is believed to inhibit the activity of COX-2, GSK-3, and HDAC by binding to the active sites of these enzymes. In the case of HDAC, N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is believed to interact with the zinc-binding domain of the enzyme.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been demonstrated to have a variety of biochemical and physiological effects. In vitro, N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been shown to inhibit the activity of COX-2, GSK-3, and HDAC. N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In animal models, N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been demonstrated to have anti-inflammatory effects, and to reduce the severity of arthritis. N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been shown to have anti-cancer effects in animal models, and to reduce the growth of tumors.

Advantages and Limitations for Lab Experiments

The use of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide in laboratory experiments has several advantages. N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is relatively easy to synthesize, and is relatively stable in aqueous solutions. N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is also relatively non-toxic, and can be used in a variety of laboratory experiments. However, there are some limitations to the use of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide in laboratory experiments. N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is not very soluble in organic solvents, and can be difficult to dissolve in aqueous solutions. Additionally, N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is not very stable in the presence of light or oxygen.

Future Directions

There are a variety of potential future directions for research on N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide. One potential direction is the development of more potent and selective inhibitors of COX-2, GSK-3, and HDAC. Another potential direction is the exploration of the potential therapeutic applications of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, such as in the treatment of arthritis, cancer, and other inflammatory diseases. Additionally, further research could be conducted to elucidate the mechanism of action of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, and to identify other potential biochemical and physiological effects. Finally, research could be conducted to develop new methods for the synthesis of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, and to explore new potential applications of the compound.

Synthesis Methods

N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is synthesized via a condensation reaction of 2-methylphenyl-2-phenylpyrazole-4-carboxylic acid with thiosemicarbazide. The reaction is typically performed in an aqueous solution of sodium hydroxide at a temperature of 80°C for two hours. The resulting product is a white crystalline solid that is purified by recrystallization from ethanol.

properties

IUPAC Name

N-(2-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-7-5-6-10-17(15)23-20(26)14-27-21-19-13-18(16-8-3-2-4-9-16)24-25(19)12-11-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBPFQBZRVMHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

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